![molecular formula C13H12ClNO3 B1326927 (4E)-3-(chloromethyl)-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one CAS No. 1142199-20-9](/img/structure/B1326927.png)
(4E)-3-(chloromethyl)-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one
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Overview
Description
Scientific Research Applications
1. Use in Synthetic Chemistry
Isoxazolones, like the related compound mentioned, are known for their diverse chemical behavior and serve as useful building blocks for polyfunctionalized systems. These compounds are instrumental in synthetic chemistry due to their multiple functionalities, aiding in constructing large compound libraries essential for developing new functional materials. The diverse reactivity of nitroisoxazolones, a subclass of isoxazolones, emphasizes their importance in synthesizing polyfunctionalized compounds that are not readily accessible by other methods, offering valuable information and synthetic tools for chemists in both synthetic and medicinal chemistry (Nishiwaki, 2017).
2. Potential in Drug Development
Organometallic alkyne complexes, including those with structures similar to the given compound, are used in modern synthetic chemistry. An increasing number of reports also deal with the use of these complexes in medicinal chemistry, particularly in anticancer drug development. Preliminary studies indicate that these compounds have potential applications as antitumor drugs, hormonally active agents, or diagnostic agents, with their biological properties largely determined by the nature of the ligands and the presence of the metal center (Ott et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-17-10-5-3-9(4-6-10)7-11-12(8-14)15-18-13(11)16/h3-7H,2,8H2,1H3/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJREFQCLKTVHJ-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=NOC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(chloromethyl)-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one |
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